N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-3-25-16-7-5-4-6-15(16)21-18(24)23-10-8-22(9-11-23)17-14(2)12-19-13-20-17/h4-7,12-13H,3,8-11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPZZAGHSSJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyrimidine ring and an ethoxyphenyl group. Its molecular formula is , indicating a relatively complex structure conducive to various biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:
- Enzymes : The compound may inhibit or modulate enzyme activity, influencing metabolic pathways.
- Receptors : It could act on G-protein coupled receptors (GPCRs) or other receptor types, leading to downstream signaling effects.
- Ion Channels : Potential modulation of ion channels may affect cellular excitability and neurotransmission.
Antitumor Activity
Research has indicated that derivatives of piperazine and pyrimidine compounds often exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The specific antitumor activity of this compound has not been extensively documented but can be inferred from the broader class of compounds it belongs to.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activities, including antibacterial and antifungal effects. The potential for this compound to exhibit such properties warrants investigation, particularly against resistant strains of bacteria.
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives, providing insights into their therapeutic potential:
- Anticancer Studies : A study involving piperazine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were tested for their ability to induce apoptosis and inhibit cell growth, suggesting that similar mechanisms could apply to this compound .
- Antimicrobial Activity : Research on pyrazole derivatives has highlighted their effectiveness against various pathogens. Given the structural similarities, it is plausible that this compound might also exhibit antimicrobial properties .
- Mechanistic Studies : Investigations into the mechanism of action for related compounds have revealed interactions with key cellular pathways, including those involved in inflammation and cell signaling. Understanding these pathways will be crucial for elucidating the biological activity of this compound .
Data Tables
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Piperazine derivatives | Cytotoxicity in cancer cell lines |
| Antimicrobial | Pyrazole derivatives | Inhibition of bacterial growth |
| Enzyme Modulation | Various piperazine analogs | Altered metabolic pathway activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The target compound’s key structural elements include:
- Piperazine-carboxamide backbone : Common in receptor ligands (e.g., TRPV1 agonists, dopamine D3/D2 inhibitors) .
- 5-Methylpyrimidin-4-yl group: Differs from quinazoline (e.g., A31–A36 in ) or thienopyrimidine (e.g., compound 6 in ) moieties in analogs.
- 2-Ethoxyphenyl substituent : Contrasts with halogenated or methoxy-substituted aryl groups in related compounds.
Table 1: Selected Piperazine-Carboxamide Derivatives and Properties
Key Observations :
- Melting Points : Quinazoline-based analogs (e.g., A31, A4) exhibit higher melting points (~190–207°C) compared to methoxy-substituted derivatives (e.g., A18: ~185°C), suggesting that bulkier substituents (e.g., quinazoline) enhance crystallinity .
Anticancer Activity
- The target compound’s 5-methylpyrimidinyl group may offer distinct electronic effects compared to thienopyrimidine, influencing target engagement .
- Quinazoline Derivatives (): These were synthesized but lack reported biological data.
Receptor Selectivity
- TRPV1 Agonists (CPIPC, ) : Chloropyridinyl derivatives (e.g., CPIPC) show TRPV1 agonism. The target compound’s pyrimidinyl group and ethoxyphenyl substituent could alter receptor binding kinetics or selectivity .
- Dopamine D3 Ligands () : Carboxamide linkers are critical for D3 receptor selectivity. The ethoxyphenyl group in the target compound may confer unique selectivity compared to dichlorophenyl or methoxyphenyl analogs .
Preparation Methods
Nucleophilic Aromatic Substitution
The pyrimidine ring is introduced to piperazine via nucleophilic aromatic substitution (NAS). 4-Chloro-5-methylpyrimidine reacts with piperazine under reflux in a polar aprotic solvent (e.g., dimethylformamide) with a catalytic amount of triethylamine to facilitate deprotonation:
$$
\text{4-Chloro-5-methylpyrimidine} + \text{Piperazine} \xrightarrow{\Delta, \text{Et}_3\text{N}} \text{4-(5-Methylpyrimidin-4-yl)piperazine} + \text{HCl}
$$
Optimization Notes :
Alternative Metal-Catalyzed Coupling
For electron-deficient pyrimidines, Ullmann-type coupling using copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C improves regioselectivity:
$$
\text{4-Bromo-5-methylpyrimidine} + \text{Piperazine} \xrightarrow{\text{CuI, Phenanthroline}} \text{4-(5-Methylpyrimidin-4-yl)piperazine}
$$
Advantages :
- Higher yields (85–90%) with reduced byproducts.
- Tolerates electron-withdrawing groups on the pyrimidine.
Formation of the Carboxamide Moiety
Carbamoyl Chloride Coupling
The secondary amine of 4-(5-methylpyrimidin-4-yl)piperazine reacts with 2-ethoxyphenylcarbamoyl chloride in dichloromethane (DCM) using triethylamine as a base:
$$
\text{4-(5-Methylpyrimidin-4-yl)piperazine} + \text{ClC(=O)NHC}6\text{H}4\text{OEt-2} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Synthesis of 2-Ethoxyphenylcarbamoyl Chloride :
- 2-Ethoxyaniline is treated with phosgene (or triphosgene) in anhydrous DCM at 0°C.
- The intermediate is isolated via fractional distillation under reduced pressure.
Reaction Conditions :
Coupling Reagent-Mediated Synthesis
To avoid handling hazardous carbamoyl chlorides, 1,1′-carbonyldiimidazole (CDI) is used to activate the carboxamide bond:
- 4-(5-Methylpyrimidin-4-yl)piperazine and CDI react in tetrahydrofuran (THF) at 25°C for 1 hour.
- 2-Ethoxyaniline is added, and the mixture is stirred for 12 hours:
$$
\text{Piperazine Intermediate} + \text{CDI} \rightarrow \text{Imidazole-Activated Intermediate} \xrightarrow{\text{2-Ethoxyaniline}} \text{Target Compound}
$$
Advantages :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials and byproducts.
Spectroscopic Validation
- 1H NMR (DMSO-d6): Signals at δ 10.09 (s, 1H, NH), 8.22 (d, J = 5.4 Hz, pyrimidine-H), and 3.40 ppm (m, piperazine-CH2).
- 13C NMR : Peaks at δ 181.16 (C=O), 158.49 (pyrimidine-C), and 48.49 ppm (piperazine-CH2).
- HRMS : m/z 381.1341 (M + H)+.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patent CN104402842A describes a scalable method for piperazine intermediates using continuous flow reactors:
- Step 1 : Piperazine and 4-chloro-5-methylpyrimidine are mixed in a microreactor at 100°C with a residence time of 30 minutes.
- Step 2 : The output is directly coupled with 2-ethoxyphenylcarbamoyl chloride in a second reactor.
Benefits :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Carbamoyl Chloride | 75 | 98 | 120 |
| CDI-Mediated Coupling | 88 | 99 | 150 |
| Continuous Flow | 95 | 97 | 90 |
Key Insights :
- CDI-mediated coupling offers the highest yield and purity but at a higher cost.
- Continuous flow synthesis is optimal for industrial-scale production.
Q & A
Q. Characterization :
- NMR spectroscopy : H and C NMR confirm regioselectivity and purity (e.g., δ 8.8 ppm for pyrimidine protons ).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 398.18) .
- HPLC : Purity >98% using C18 columns (acetonitrile/water gradient) .
Basic: How is the crystal structure of this compound resolved, and what structural features influence its bioactivity?
Answer :
Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation:
- Crystallization : Slow evaporation from ethanol/dichloromethane yields monoclinic crystals (space group P2/c) .
- Key features :
- Piperazine ring conformation : Chair conformation stabilizes interactions with biological targets.
- Ethoxyphenyl orientation : Ortho-substitution enhances steric hindrance, affecting receptor binding .
- Pyrimidine planarity : Facilitates π-π stacking with aromatic residues in enzymes .
Q. Methodological validation :
- Competitive binding assays : Compare IC values against D2/D3 dopamine receptors .
- Molecular docking : AutoDock Vina simulations reveal methyl groups improve van der Waals contacts in hydrophobic pockets .
Advanced: How can contradictory data on receptor binding affinities be resolved?
Answer : Contradictions often arise from assay conditions or conformational flexibility:
- Case study : Discrepancies in D3 vs. D2 receptor selectivity (e.g., >1000-fold for 8d vs. 8j in ).
- Resolution strategies :
Advanced: What computational methods predict metabolic stability and off-target interactions?
Q. Answer :
- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation sites) .
- Molecular dynamics (MD) : GROMACS simulations (50 ns) assess binding mode stability with serotonin receptors .
- Off-target screening : Similarity ensemble approach (SEA) identifies kinase or GPCR cross-reactivity .
Table 2 : Predicted ADMET properties:
| Property | Value |
|---|---|
| logP | 2.7 |
| CYP3A4 substrate | Yes |
| BBB permeability | Moderate |
Advanced: How are data inconsistencies in anticonvulsant activity addressed experimentally?
Q. Answer :
- In vivo models : Compare maximal electroshock (MES) vs. pentylenetetrazole (PTZ) tests in rodents .
- Dose-response curves : EC values normalized to plasma protein binding (e.g., 95% bound in ).
- Metabolite profiling : LC-MS/MS identifies active metabolites that may skew results .
Advanced: What strategies optimize yield in multi-step synthesis while minimizing by-products?
Q. Answer :
- Stepwise optimization :
- Coupling step : Use Hünig’s base (DIPEA) to suppress racemization .
- Temperature control : Low temperatures (-20°C) reduce side reactions during nitro group reduction .
- By-product analysis :
- TLC monitoring : Hexane/ethyl acetate (3:1) tracks undesired dimerization .
- Design of experiments (DoE) : Response surface methodology (RSM) identifies optimal reagent ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
